molecular formula C13H24O11 B14294442 Methyl 3-O-galactopyranosylmannopyranoside CAS No. 125412-00-2

Methyl 3-O-galactopyranosylmannopyranoside

Cat. No.: B14294442
CAS No.: 125412-00-2
M. Wt: 356.32 g/mol
InChI Key: WOKXHOIRHHAHDA-DKZYMYLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-O-galactopyranosylmannopyranoside is a chemical compound with the molecular formula C13H24O11. It is a disaccharide derivative, specifically a glycoside, where a galactopyranose unit is linked to a mannopyranose unit through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-galactopyranosylmannopyranoside typically involves the glycosylation of mannopyranoside with galactopyranosyl donors. One common method is the use of glycosyl halides in the presence of a promoter such as silver triflate or boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a galactopyranosyl moiety from a donor substrate to a mannopyranoside acceptor. This method is advantageous due to its high specificity and mild reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-galactopyranosylmannopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-O-galactopyranosylmannopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-O-galactopyranosylmannopyranoside involves its interaction with specific molecular targets, such as lectins and glycosidases. These interactions can modulate various biological pathways, including cell signaling and immune responses. The compound’s glycosidic linkage is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl β-D-galactopyranoside: Similar in structure but lacks the mannopyranoside unit.

    Methyl α-D-mannopyranoside: Contains the mannopyranoside unit but not the galactopyranosyl linkage.

    Methyl 3-O-(N-acetyl-β-D-glucosaminyl)-β-D-galactopyranoside: Contains an additional N-acetylglucosamine unit

Uniqueness

Methyl 3-O-galactopyranosylmannopyranoside is unique due to its specific glycosidic linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying carbohydrate interactions and developing glycosylated bioactive compounds .

Properties

CAS No.

125412-00-2

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7-,8+,9-,10+,11+,12+,13-/m1/s1

InChI Key

WOKXHOIRHHAHDA-DKZYMYLNSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.